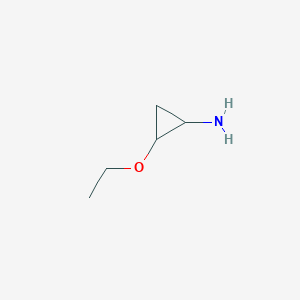
2-(4-Butoxybenzoyl)-6-methoxypyridine
Vue d'ensemble
Description
“2-(4-Butoxybenzoyl)-6-methoxypyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. It also has a butoxybenzoyl group and a methoxy group attached to the pyridine ring .
Synthesis Analysis
While the exact synthesis of “this compound” is not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents .Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the presence of the pyridine ring. The butoxybenzoyl and methoxy groups may add some degree of sterics to the molecule .Chemical Reactions Analysis
The pyridine ring in “this compound” is electron-deficient and can undergo electrophilic substitution reactions. The butoxybenzoyl and methoxy groups may also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the functional groups present in the molecule. For example, the presence of the pyridine ring would likely make the compound somewhat basic .Applications De Recherche Scientifique
1. Metabolic Pathways and Stability in Anticancer Drugs
One application of methoxypyridine derivatives is in the metabolism of novel anticancer agents. For instance, Lee et al. (2004) studied the metabolism of YH3945, a novel anticancer drug, in rats. They found that YH3945, which contains a methoxypyridine moiety, was extensively metabolized, leading to various metabolites including glucuronide conjugates. The major metabolic pathways identified were O-demethylation of methoxypyridine, N-debenzylation of imidazole, and hydroxylation. Their research highlighted the importance of methoxypyridine in the metabolic stability of anticancer drugs (Lee et al., 2004).
2. Synthesis and Stability in Oligodeoxyribonucleotide Production
Methoxypyridine derivatives, similar in structure to 2-(4-Butoxybenzoyl)-6-methoxypyridine, have been used in the synthesis of oligodeoxyribonucleotides. Mishra and Misra (1986) utilized 3-Methoxy-4-phenoxybenzoyl group for the protection of exocyclic amino group of nucleosides, finding it highly selective and stable under controlled conditions. This stability is crucial for synthesizing oligodeoxyribonucleotides on solid support via the phosphotriester approach (Mishra & Misra, 1986).
3. Ligand Scrambling and Oxidation in Medicinal Chemistry
N-Heterocyclic carbene gold(I) complexes, containing methoxypyridine structures, are explored for their potential in medicinal chemistry, particularly as antiproliferative, anticancer, and antibacterial agents. Goetzfried et al. (2020) outlined the conversion of these complexes in acetonitrile/water mixtures, detailing a ligand scrambling reaction mechanism. Understanding this mechanism is vital for interpreting the biological activity of these compounds and optimizing them for biomedical applications (Goetzfried et al., 2020).
Mécanisme D'action
Target of Action
This compound is structurally similar to 4-Butylbenzoyl chloride , which has been used in the synthesis of various compounds
Mode of Action
It is likely that this compound interacts with its targets through a mechanism similar to other benzoyl chloride derivatives . These compounds are known to be reactive and can form covalent bonds with various biological molecules .
Biochemical Pathways
The specific biochemical pathways affected by 2-(4-Butoxybenzoyl)-6-methoxypyridine are currently unknown . Given its structural similarity to other benzoyl chloride derivatives, it may influence pathways involving these compounds
Result of Action
Given its structural similarity to other benzoyl chloride derivatives, it may share some of their biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound
Orientations Futures
Propriétés
IUPAC Name |
(4-butoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-4-12-21-14-10-8-13(9-11-14)17(19)15-6-5-7-16(18-15)20-2/h5-11H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZUITUONMYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237651 | |
| Record name | (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187171-08-9 | |
| Record name | (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)


![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)
